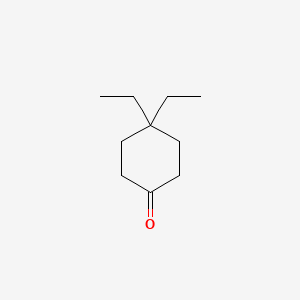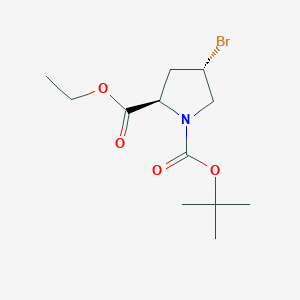![molecular formula C13H23NO7S B1368810 1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368810.png)
1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, which include a pyrrolidine ring substituted with tert-butyl, ethyl, and methylsulfonyloxy groups. Its molecular structure and properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate involves several steps, typically starting with the preparation of the pyrrolidine ring. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl, ethyl, and methylsulfonyloxy groups are introduced through various substitution reactions. Common reagents used in these steps include tert-butyl chloride, ethyl bromide, and methylsulfonyl chloride.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to achieve higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the substituents on the pyrrolidine ring.
Aplicaciones Científicas De Investigación
1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a tool for studying biological processes, particularly those involving pyrrolidine derivatives.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials, benefiting from its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate can be compared with other similar compounds, such as:
- 1-O-tert-butyl 2-O-ethyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- 1-O-tert-butyl 2-O-ethyl (2S)-4,4-dimethylpyrrolidine-1,2-dicarboxylate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications
Propiedades
Fórmula molecular |
C13H23NO7S |
|---|---|
Peso molecular |
337.39 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-ethyl (2S,4R)-4-methylsulfonyloxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO7S/c1-6-19-11(15)10-7-9(21-22(5,17)18)8-14(10)12(16)20-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1 |
Clave InChI |
AAQOBEFZZVDXLL-ZJUUUORDSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)OS(=O)(=O)C |
SMILES canónico |
CCOC(=O)C1CC(CN1C(=O)OC(C)(C)C)OS(=O)(=O)C |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1368758.png)


![decahydro-1H-pyrrolo[3,4-b]indolizine](/img/structure/B1368787.png)










